molecular formula C21H33NO9 B11931519 (Z)-but-2-enedioic acid;2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]ethanamine

(Z)-but-2-enedioic acid;2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]ethanamine

Cat. No.: B11931519
M. Wt: 443.5 g/mol
InChI Key: DRDXYIHRUFEQOX-NEPLZIAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-but-2-enedioic acid;2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]ethanamine is a complex organic compound with a unique structure. This compound is characterized by its intricate tetracyclic framework and multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-but-2-enedioic acid;2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]ethanamine involves multiple steps, including the formation of the tetracyclic core and the subsequent functionalization of the molecule. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound may be used to study enzyme interactions, cellular pathways, and the effects of specific functional groups on biological activity. Its complex structure allows for the exploration of structure-activity relationships and the development of new bioactive molecules.

Medicine

In medicine, this compound has potential applications in drug discovery and development. Its unique structure and reactivity can be leveraged to design new therapeutic agents with specific targets and mechanisms of action.

Industry

In industry, this compound may be used in the development of new materials, catalysts, and chemical processes. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-but-2-enedioic acid;2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetracyclic molecules with comparable functional groups and reactivity. Examples may include:

  • (Z)-but-2-enedioic acid derivatives with different substituents
  • Tetracyclic compounds with similar core structures but varying functional groups

Uniqueness

The uniqueness of (Z)-but-2-enedioic acid;2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]ethanamine lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H33NO9

Molecular Weight

443.5 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]ethanamine

InChI

InChI=1S/C17H29NO5.C4H4O4/c1-10-4-5-13-11(2)14(19-9-8-18)20-15-17(13)12(10)6-7-16(3,21-15)22-23-17;5-3(6)1-2-4(7)8/h10-15H,4-9,18H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t10-,11-,12+,13+,14+,15-,16-,17-;/m1./s1

InChI Key

DRDXYIHRUFEQOX-NEPLZIAUSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)OCCN)C.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OCCN)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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